molecular formula C16H15N3O B11483392 furan-2-yl(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

furan-2-yl(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B11483392
M. Wt: 265.31 g/mol
InChI Key: RHVNKVLKZPTBPV-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is a complex organic compound that features a furan ring, a pyrazole ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the nitrile group may produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(FURAN-2-YL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The furan and pyrazole rings could play a role in binding to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-2-(3-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)ACETONITRILE: Similar structure but without the dihydro modification.

    2-(THIOPHEN-2-YL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(FURAN-2-YL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE lies in its combination of a furan ring, a dihydropyrazole ring, and an acetonitrile group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-(furan-2-yl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C16H15N3O/c1-12-10-14(13-6-3-2-4-7-13)19(18-12)15(11-17)16-8-5-9-20-16/h2-9,14-15H,10H2,1H3

InChI Key

RHVNKVLKZPTBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC=CO3

Origin of Product

United States

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